Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt
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Overview
Description
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt, also known as 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester disodium salt, is a chemical compound with the empirical formula C10H10Na2O6S . It has a molecular weight of 304.23 .
Synthesis Analysis
The compound can be synthesized via the O-alkylation of disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dichloroethane over ionic type phase transfer catalysts, such as tetrabutyl ammonium bromide and benzyltriethyl ammonium chloride .Molecular Structure Analysis
The InChI string of the compound is1S/C10H12O6S.2Na/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2;;/h11-12H,3-4H2,1-2H3;;/q;2*+1/p-2
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
The compound is involved in O-alkylation reactions . The conversions of disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and the selectivities of diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate in the O-alkylation reaction between the disodium salt and 1,2-dichloroethane have been studied .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 232.21 . The storage temperature for the compound is normal, and it should be kept in a dark place, sealed in dry .Scientific Research Applications
Anticancer Applications
Study on African Medicinal Spices and Vegetables
This study discusses the cytotoxic effects of various extracts from African medicinal spices and vegetables on cancer cells. It describes in vitro methods for assessing cytotoxicity and notes that these extracts can induce apoptosis, disrupt mitochondrial membrane potential, and generate reactive oxygen species in cancer cells (Kuete, Karaosmanoğlu, & Sivas, 2017).
Clinical Applications of Disodium Salts
Monosodium Glutamate Review
This study reviews the clinical reports on monosodium glutamate (MSG), highlighting its potential health effects, including obesity, diabetes, hepatotoxicity, neurotoxicity, and genotoxicity. It emphasizes the need for intensive research to understand the molecular and metabolic mechanisms related to MSG consumption (Kazmi, Fatima, Perveen, & Malik, 2017).
Innovations and Applications of Disodium Levofolinate
This review details the use of disodium levofolinate, a sodium salt of leucovorin, in cancer treatment. It highlights its compatibility with 5-fluorouracil, better solubility, and lower risk of catheter occlusion compared to calcium folinate. The study discusses the efficacy and safety profiles of this compound based on preclinical and clinical trials (Ratti et al., 2019).
Environmental and Health Safety
Carcinogenic Outcomes and Mechanisms from Exposure to Chlorophenoxy Compounds
This review assembles data to evaluate the potential association between exposure to chlorophenoxy compounds (2,4-D and MCPA) and lymphohematopoietic cancers. It concludes that the combined evidence does not support a genotoxic mode of action, and environmental exposures are not sufficient to support a causal relationship (Stackelberg, 2013).
Safety and Hazards
The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .
Mechanism of Action
Target of Action
This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been studied for their potential biological activities
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound and the target.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
As a thiophene derivative, it may have potential biological activities . .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt involves the reaction of 3,4-dihydroxythiophene-2,5-dicarboxylic acid with dimethyl sulfate and sodium hydroxide.", "Starting Materials": [ "3,4-dihydroxythiophene-2,5-dicarboxylic acid", "dimethyl sulfate", "sodium hydroxide", "water" ], "Reaction": [ "Mix 3,4-dihydroxythiophene-2,5-dicarboxylic acid and dimethyl sulfate in a flask.", "Heat the mixture to 80-90°C for 2-3 hours.", "Cool the mixture to room temperature and add a solution of sodium hydroxide in water.", "Stir the mixture for 1-2 hours.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Dissolve the residue in water and add disodium hydrogen phosphate.", "Adjust the pH to 7.0-7.5 with hydrochloric acid.", "Crystallize the product by cooling the solution to 0-5°C.", "Filter the crystals and dry them under vacuum." ] } | |
CAS No. |
108199-25-3 |
Molecular Formula |
C8H8NaO6S |
Molecular Weight |
255.20 g/mol |
IUPAC Name |
disodium;2,5-bis(methoxycarbonyl)thiophene-3,4-diolate |
InChI |
InChI=1S/C8H8O6S.Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;/h9-10H,1-2H3; |
InChI Key |
ZEGWDVPZFVVAKH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na] |
Origin of Product |
United States |
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